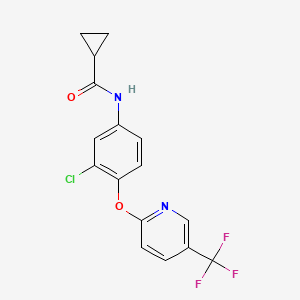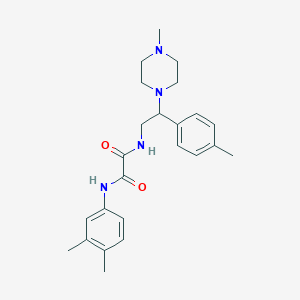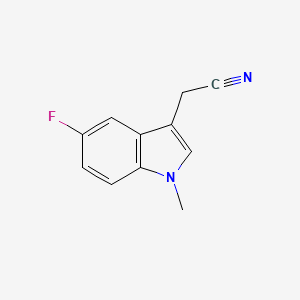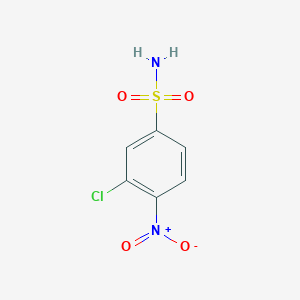
3-Chloro-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-nitrobenzenesulfonamide, also known as 4-Chloro-3-nitrobenzenesulfonamide, is a chemical compound with the molecular formula C6H5ClN2O4S . It has a molecular weight of 236.63 .
Synthesis Analysis
The synthesis of 4-Chloro-3-nitrobenzenesulfonamide involves the slow addition of chlorosulphonic acid to 2-chloronitrobenzene. The reaction mass is heated to 100°C for 6 hours, then cooled to ambient temperature and stirred for an additional 12 hours. The reaction mass is slowly poured into chilled aqueous ammonia and stirred for 3 hours at -10°C. The reaction mixture is then warmed to 23°C and stirred for 2 hours. The reaction mixture is then filtered, and the obtained solid is washed three times with water .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chloro group, a nitro group, and a sulfonamide group .Physical And Chemical Properties Analysis
This compound is a crystalline powder with a color ranging from white to off-white . It has a melting point of 25-35 °C, a boiling point of 175-176 °C, and a density of 1.5966 (rough estimate) . It has a refractive index of 1.6000 (estimate) and a pKa of 9.28±0.60 (Predicted) . Its solubility in water is 224.8mg/L at 15 ºC .科学的研究の応用
Enzyme Inhibition and Drug Design
3-Chloro-4-nitrobenzenesulfonamide has shown significant potential in the realm of enzyme inhibition and drug design. A study by Sapegin et al. (2018) demonstrated that this compound, when reacted with bis-electrophilic phenols, produced a class of [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of human carbonic anhydrases, enzymes that are therapeutically relevant, suggesting their utility in drug design (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Synthesis and Characterization of Metal Complexes
4-Chloro-2-nitrobenzenesulfonamide (ClNbsa), closely related to this compound, was used by Camí et al. (2011) for the synthesis and characterization of copper(II) complexes. These complexes were studied using various analytical techniques, including thermogravimetric analysis and spectroscopy, providing insights into the electronic characteristics and potential applications in materials science (Camí, Villalba, Santi, Colinas, Estiu, & Soria, 2011).
Role in Chemical Transformations
Fukuyama et al. (1995) explored the versatility of 2- and 4-nitrobenzenesulfonamides, including this compound, in the preparation of secondary amines. Their research showed that these compounds undergo smooth alkylation to yield N-alkylated sulfonamides, highlighting their importance in synthetic organic chemistry (Fukuyama, Jow, & Cheung, 1995).
Thermogravimetric and Spectroscopic Analysis
The thermogravimetric and spectroscopic properties of nitrobenzenesulfonamides, including this compound, have been extensively studied. These studies contribute to the understanding of their thermal behavior and electronic characteristics, which are essential for various industrial applications (Estiu, Villalba, Camí, Echeverría, & Soria, 2014).
Analytical Applications in Redox Titrations
Sodium N-chloro-p-nitrobenzenesulfonamide, a derivative of this compound, has been used as a new redox titrant in analytical chemistry. Its application in the direct determination of reducing agents like glutathione and ascorbic acid highlights its significance in analytical methodologies (Gowda, Trieff, Mahadevappa, Ramanujam, & Trieff, 1982).
Safety and Hazards
3-Chloro-4-nitrobenzenesulfonamide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .
作用機序
Target of Action
3-Chloro-4-nitrobenzenesulfonamide, also known as 3-chloro-4-nitrobenzene-1-sulfonamide, is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, playing crucial roles in various biochemical processes.
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, these drugs prevent bacterial growth and proliferation .
Biochemical Pathways
The inhibition of folic acid synthesis affects the biochemical pathway of DNA synthesis in bacteria. Without folic acid, the bacteria cannot produce the nucleotides required for DNA replication. This disruption of the biochemical pathway leads to the cessation of bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. By preventing the synthesis of folic acid, an essential component for DNA replication, the drug effectively halts the life cycle of the bacteria .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s bioavailability .
特性
IUPAC Name |
3-chloro-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRVYSLJJHIICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)
![methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)
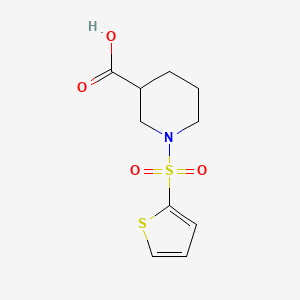
![[2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B2879866.png)
![3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879870.png)
![2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2879871.png)
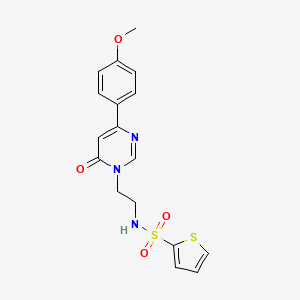
![3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879875.png)
